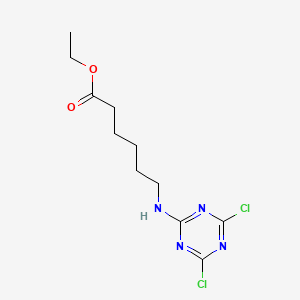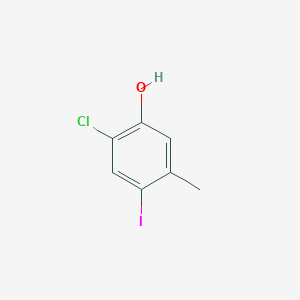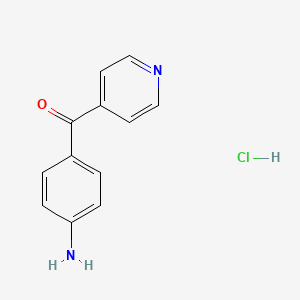![molecular formula C45H69Ga B13142832 Tris[2,4,6-tri(propan-2-yl)phenyl]gallane CAS No. 146658-80-2](/img/structure/B13142832.png)
Tris[2,4,6-tri(propan-2-yl)phenyl]gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,4,6-triisopropylphenyl)gallium is an organometallic compound that features a gallium atom coordinated to three 2,4,6-triisopropylphenyl groups. This compound is known for its steric bulk, which makes it an interesting subject of study in organometallic chemistry. The large substituents around the gallium center provide unique properties and reactivity patterns that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,4,6-triisopropylphenyl)gallium typically involves the reaction of gallium trichloride with 2,4,6-triisopropylphenyl lithium. The reaction is carried out in an inert atmosphere, often under argon or nitrogen, to prevent oxidation and moisture interference. The general reaction scheme is as follows:
GaCl3+3C6H2(CH(CH3)2)3Li→Ga(C6H2(CH(CH3)2)3)3+3LiCl
Industrial Production Methods: While specific industrial production methods for Tris(2,4,6-triisopropylphenyl)gallium are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. Industrial synthesis would involve stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tris(2,4,6-triisopropylphenyl)gallium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium(III) species.
Substitution: The bulky phenyl groups can be substituted under specific conditions, although the steric hindrance often limits such reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and halogens.
Substitution Reactions: These reactions typically require strong nucleophiles or electrophiles and are conducted under controlled temperatures to manage the steric effects.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium(III) oxide derivatives, while substitution reactions can produce various substituted organogallium compounds.
Scientific Research Applications
Tris(2,4,6-triisopropylphenyl)gallium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology and Medicine: Research is ongoing to explore its potential in medicinal chemistry, particularly in drug design and delivery systems.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Tris(2,4,6-triisopropylphenyl)gallium involves its interaction with various molecular targets. The bulky phenyl groups provide steric protection, which can influence the compound’s reactivity and stability. The gallium center can participate in coordination chemistry, forming complexes with other molecules and ions. These interactions are crucial in its catalytic activity and potential biological effects.
Comparison with Similar Compounds
- Tris(2,4,6-triisopropylphenyl)phosphine
- Tris(2,4,6-triisopropylphenyl)arsine
Comparison: Tris(2,4,6-triisopropylphenyl)gallium is unique due to the presence of the gallium atom, which imparts different electronic and steric properties compared to its phosphorus and arsenic analogs. The gallium compound is generally more reactive in certain types of reactions, such as oxidation, due to the metal’s properties. Additionally, the steric bulk of the phenyl groups in all these compounds provides significant stability, making them useful in various applications.
Properties
CAS No. |
146658-80-2 |
|---|---|
Molecular Formula |
C45H69Ga |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
tris[2,4,6-tri(propan-2-yl)phenyl]gallane |
InChI |
InChI=1S/3C15H23.Ga/c3*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;/h3*7-8,10-12H,1-6H3; |
InChI Key |
VVWOYLIUKLTCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Ga](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


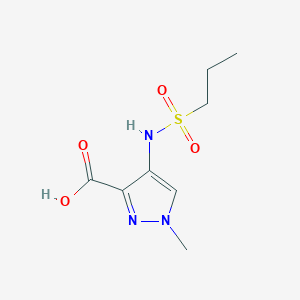
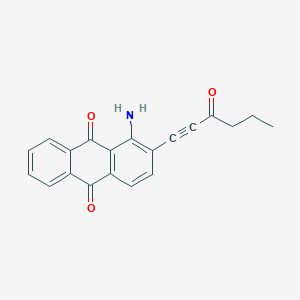
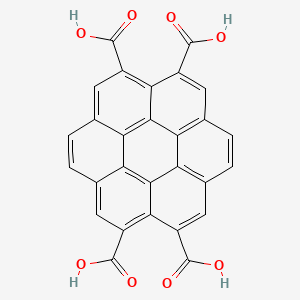
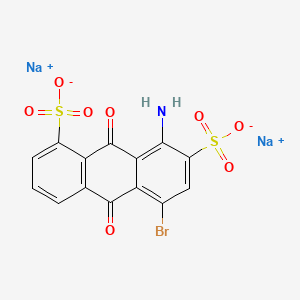
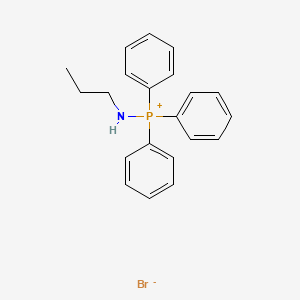
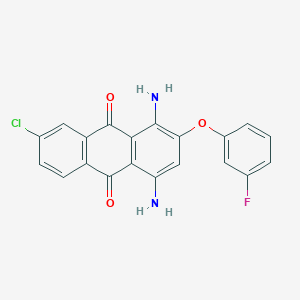
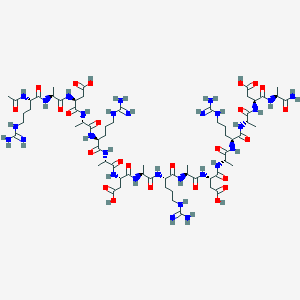
![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)

